molecular formula C7H13NO2 B11721295 (3S,5S)-5-methylpiperidine-3-carboxylic acid

(3S,5S)-5-methylpiperidine-3-carboxylic acid

Cat. No.: B11721295
M. Wt: 143.18 g/mol
InChI Key: CBDSIHCOUDRMMA-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Configuration Analysis

The stereochemical configuration of (3S,5S)-5-methylpiperidine-3-carboxylic acid is determined by the spatial arrangement of its substituents on the piperidine ring. The compound features a six-membered piperidine ring with a carboxylic acid group at position 3 and a methyl group at position 5, both in the S configuration. This configuration is critical for its molecular interactions, as evidenced by comparative studies of related isomers.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature specifies the absolute configuration using the Cahn-Ingold-Prelog priority rules. The stereodescriptors (3S,5S) indicate that both chiral centers adopt the S configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the (3S,5R) diastereomer (CID 55300772) exhibits distinct physicochemical properties due to its alternate stereochemistry, underscoring the importance of configuration in molecular behavior.

The SMILES notation for this compound, C1[C@@H](C[C@@H](CC1N)C(=O)O)C, explicitly defines the stereochemistry through the @@ and @ symbols, which denote the relative orientations of substituents. This contrasts with the (3R,5S) configuration observed in methyl piperidine-3-carboxylate (CID 351626), where the ester group alters electronic properties but retains conformational similarities.

Property This compound (3S,5R)-5-Methylpiperidine-3-carboxylic Acid
Molecular Formula C7H13NO2 C7H13NO2
Molecular Weight (g/mol) 143.18 143.18
Stereodescriptors 3S,5S 3S,5R
SMILES Notation C1[C@@H](C[C@@H](CC1N)C(=O)O)C C1[C@@H](C[C@H](CC1N)C(=O)O)C

Conformational Isomerism in Piperidine Derivatives

Piperidine derivatives exhibit conformational isomerism due to the ring’s flexibility, adopting chair, boat, or twist-boat conformations. In this compound, the chair conformation is energetically favored, with the methyl and carboxylic acid groups occupying equatorial positions to minimize steric hindrance. This preference is corroborated by X-ray crystallographic studies of analogous compounds, such as 5-C-methyl-α-L-idopyranose, which demonstrate how substituent positioning influences ring puckering.

The carboxylic acid group at position 3 introduces hydrogen-bonding capabilities, stabilizing specific conformers. For example, intramolecular hydrogen bonds between the carboxylic acid and the piperidine nitrogen may favor a chair conformation with axial orientation of the polar groups. Comparative analysis of methyl piperidine-3-carboxylate (CID 351626) reveals that esterification reduces hydrogen-bonding potential, leading to increased conformational flexibility.

Comparative Analysis of Cis-Trans Isomerism in Methyl-Substituted Piperidines

Cis-trans isomerism in methyl-substituted piperidines arises from the spatial relationship between substituents on adjacent carbons. In this compound, the methyl and carboxylic acid groups are cis-oriented, residing on the same face of the piperidine ring. This arrangement contrasts with the trans configuration observed in (3S,5R)-5-methylpiperidine-3-carboxylic acid (CID 55300772), where the substituents occupy opposite faces.

The cis configuration enhances dipole-dipole interactions between the methyl and carboxylic acid groups, influencing solubility and melting points. For instance, cis isomers typically exhibit higher melting points due to stronger intermolecular forces, as seen in comparative studies of piperidine-3-carboxylic acid derivatives. Conversely, trans isomers may display greater lipid solubility, affecting their pharmacokinetic profiles in biological systems.

Isomer Type Substituent Orientation Key Interactions Physicochemical Impact
Cis Same face Dipole-dipole, H-bonding Higher melting point, lower solubility in nonpolar solvents
Trans Opposite faces Van der Waals, hydrophobic Lower melting point, higher lipid solubility

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3S,5S)-5-methylpiperidine-3-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

CBDSIHCOUDRMMA-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)C(=O)O

Canonical SMILES

CC1CC(CNC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathway Overview

This industrial-scale method, detailed in patent CN107021916B, involves six sequential steps:

  • Quaternization : 3-Methyl-5-hydroxypyridine reacts with benzyl halide in toluene or xylene under reflux to form a quaternary ammonium salt.

  • Catalytic Hydrogenation : The salt undergoes hydrogenation using Pd-C or Ru-C in methanol at 80–120°C, yielding racemic cis-3-methyl-5-hydroxypiperidine.

  • Sulfonylation : The hydroxyl group is converted to a sulfonic ester using methanesulfonyl chloride or p-toluenesulfonyl chloride in dichloromethane.

  • Nucleophilic Substitution : Benzylamine displaces the sulfonate group, forming trans-3-methyl-5-benzylamino-1-sulfonylpiperidine.

  • Hydrolysis : Concentrated HCl in acetic acid cleaves the sulfonamide and benzyl groups, yielding racemic trans-3-methyl-5-aminopiperidine.

  • Chiral Resolution : Diastereomeric salt formation with tert-butyloxycarbonyl (Boc) anhydride separates the (3S,5S) enantiomer.

Critical Reaction Parameters

  • Hydrogenation Catalysts : Pd-C achieves 85–90% conversion in methanol at 100°C, while Ru-C requires higher temperatures (110–120°C) but improves cis-selectivity.

  • Sulfonylation Efficiency : p-Toluenesulfonyl chloride provides >95% conversion in dichloromethane with triethylamine as a base.

  • Hydrolysis Conditions : A 1.5:2 ratio of acetic acid to concentrated HCl at 110°C ensures complete deprotection within 6 hours.

Table 1: Key Metrics for Quaternization-Hydrogenation Route

StepCatalyst/SolventTemperature (°C)Yield (%)
QuaternizationBenzyl bromide/toluene11092
HydrogenationPd-C/methanol10088
SulfonylationTsCl/CH₂Cl₂2595
HydrolysisHCl/AcOH11078
Chiral ResolutionBoc₂O2541 (ee >99%)

Diamide-to-Dinitrile Hydrogenation Route

Synthetic Pathway Overview

This alternative route, also from patent CN107021916B, avoids sulfonylation steps:

  • Dimethyl Ester to Diamide : Methyl 2-methyl-4-tert-butoxycarbonylamino adipate is treated with ammonium chloride to form a diamide.

  • Dehydration : Thionyl chloride converts diamide to dinitrile.

  • Catalytic Hydrogenation : Dinitrile undergoes hydrogenation with benzylamine over Pd-C, cyclizing to form 3-tert-butoxycarbonylamino-5-methylpiperidine.

  • Chiral Resolution : Chiral HPLC separates (3S,5S) enantiomers.

Advantages and Limitations

  • Yield : 68% overall yield after four steps, with 98% ee via chiral HPLC.

  • Scalability : Avoids toxic sulfonating agents but requires expensive chiral stationary phases for resolution.

PtO2-Catalyzed Hydrogenation Route

Synthetic Pathway Overview

A method from the Royal Society of Chemistry employs PtO2 in acetic acid to hydrogenate pyridine precursors:

  • Hydrogenation : Methyl 5-methylpyridine-3-carboxylate reacts under H₂ (50 psi) with PtO2, yielding a 7:3 mixture of cis- and trans-5-methylpiperidine-3-carboxylate.

  • Ester Hydrolysis : NaOH in methanol converts the ester to carboxylic acid.

  • Diastereomer Separation : Column chromatography isolates the cis isomer.

Performance Metrics

  • Catalyst Efficiency : PtO2 achieves 90% conversion in 12 hours but yields only 55% cis isomer after separation.

  • Cost Implications : PtO2 is cost-prohibitive for large-scale production compared to Pd-C.

Table 2: Comparison of Hydrogenation Catalysts

CatalystSolventTemperature (°C)cis:trans RatioYield (%)
Pd-CMethanol10095:588
Ru-CEthanol11090:1082
PtO2AcOH2570:3055

Stereochemical Control Mechanisms

Hydrogenation-Induced Chirality

Pd-C catalysts favor cis-dihydroxylation due to syn-addition of hydrogen, critical for forming the cis-piperidine ring. Steric effects from the methyl group direct facial selectivity, with the 5-methyl group adopting an equatorial position to minimize strain.

Resolution Techniques

  • Diastereomeric Salt Formation : Boc-protected intermediates resolve via crystallization with (1S)-(+)-10-camphorsulfonic acid, achieving >99% ee.

  • Chiral HPLC : Pirkle-type columns with cellulose tris(3,5-dimethylphenylcarbamate) separate enantiomers but scale poorly.

Industrial vs. Academic Approaches

Cost and Scalability

The quaternization-hydrogenation route uses inexpensive benzyl halides and Pd-C, making it ideal for ton-scale production. In contrast, PtO2 and chiral HPLC are prohibitively costly for industrial use.

Environmental Impact

Sulfonylation generates stoichiometric waste (e.g., p-toluenesulfonic acid), whereas the diamide route produces less hazardous byproducts .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) complexes, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S,5S)-5-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5S)-5-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

Table 1: Stereochemical Comparison

Compound Configuration Optical Activity (Example) Source
(3S,5S)-5-Methylpiperidine-3-COOH (3S,5S) N/A Target
(3S,5R)-5-Methylpiperidine-3-COOH (3S,5R) N/A
(S)-Piperidine-3-COOH derivative (S) [α]D²² = +0.14 (EtOH)

Functional Group Modifications

Ester Derivatives vs. Carboxylic Acid
Methyl esters of piperidine-3-carboxylic acid (e.g., methyl 5-methylpiperidine-3-carboxylate hydrochloride, ) are common intermediates in prodrug synthesis. These esters improve lipid solubility, enhancing bioavailability compared to the polar carboxylic acid form. Hydrolysis in vivo regenerates the active acid .

Protective Groups

  • Boc-Protected Derivatives :
    1-(tert-Butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid () is used to protect the amine during synthesis. The Boc group enhances stability but requires acidic conditions for removal, which may limit compatibility with acid-sensitive functionalities .

Table 2: Functional Group Impact

Compound Functional Group Application
(3S,5S)-5-Methylpiperidine-3-COOH Free carboxylic acid Direct biological activity
Methyl 5-methylpiperidine-3-carboxylate Ester Prodrug synthesis
Boc-protected derivative tert-Butoxycarbonyl (Boc) Synthetic intermediate

Substituent Effects

Methyl vs. Trifluoromethyl Groups
(2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid () demonstrates how electron-withdrawing substituents like CF₃ alter electronic properties and metabolic stability compared to the methyl group in the target compound. The CF₃ group increases lipophilicity and resistance to oxidative metabolism .

Ring Size and Heteroatoms

  • Pyrrolidine vs. Piperidine : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid () has a 5-membered ring, reducing conformational flexibility compared to piperidine. Smaller rings may enhance rigidity but limit binding to larger active sites .

Biological Activity

(3S,5S)-5-methylpiperidine-3-carboxylic acid is a chiral compound that belongs to the piperidine class of derivatives, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on available research findings.

  • Molecular Formula : C7H13NO2
  • Molecular Weight : 143.18 g/mol
  • CAS Number : 1932141-81-5

The compound's unique stereochemistry at the 3rd and 5th positions significantly influences its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including receptors and enzymes. The specific pathways through which this compound exerts its effects are still under investigation, but it is believed to modulate receptor activities and enzyme functions by binding to their active sites or allosteric sites.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : It could inhibit or enhance the activity of certain enzymes, impacting metabolic processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity TypeDescription
AntimicrobialSome piperidine derivatives have shown activity against various bacterial strains.
AnticancerCertain analogs are being investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
CNS ActivityCompounds in this class may affect neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that piperidine derivatives exhibit significant antibacterial properties against Gram-positive bacteria. This compound's structural features may enhance its interaction with bacterial cell walls, leading to increased efficacy against resistant strains .
  • Anticancer Potential :
    • Research has indicated that modifications in the piperidine structure can lead to compounds with selective cytotoxicity towards cancer cells. The stereochemistry of this compound might play a crucial role in determining its selectivity and potency .
  • CNS Effects :
    • Investigations into the effects on neurotransmitter systems suggest that this compound could influence dopamine and serotonin pathways, potentially offering therapeutic avenues for mood disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaCAS NumberUnique Features
(3R,5S)-5-methylpiperidine-3-carboxylic acidC7H13NO21638743-96-0Different stereochemistry may lead to altered biological activity.
(3S,5R)-3-hydroxy-5-methylpiperidin-1-ylC7H13NO255300772Hydroxyl group addition could enhance solubility and receptor binding affinity.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3S,5S)-5-methylpiperidine-3-carboxylic acid with high enantiomeric purity, and what methodologies can address them?

  • Answer: Achieving high enantiomeric purity requires precise control over stereochemistry during synthesis. Methods include:

  • Chiral auxiliaries or catalysts to direct stereochemical outcomes during cyclization or methylation steps .
  • Chiral chromatography (e.g., HPLC with chiral stationary phases) for post-synthetic purification .
  • Enzymatic resolution using stereoselective enzymes to separate enantiomers .
    • Validation: Characterization via polarimetry, NMR with chiral shift reagents, or X-ray crystallography (as in related pyrrolidine derivatives) .

Q. Which analytical techniques are most effective for characterizing the stereochemical integrity of this compound?

  • Answer:

  • Chiral HPLC or GC to resolve enantiomers and quantify purity .
  • X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar proline derivatives .
  • NMR spectroscopy (e.g., 1H^{1}\text{H}-1H^{1}\text{H} NOESY) to confirm spatial arrangement of substituents .
  • Vibrational circular dichroism (VCD) for solution-phase stereochemical analysis .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

  • Answer:

  • Use pH adjustment (e.g., buffered solutions at pH 7.4) to ionize the carboxylic acid group.
  • Employ co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Synthesize prodrugs (e.g., ester derivatives) for improved membrane permeability, followed by enzymatic cleavage in assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Answer:

  • Standardize assay conditions (e.g., pH, temperature, and cell lines) to minimize variability .
  • Conduct dose-response studies to clarify potency (EC50_{50}/IC50_{50}) and selectivity against off-targets .
  • Use isotopic labeling (e.g., 13C^{13}\text{C}- or 3H^{3}\text{H}-labeled compound) to track metabolic stability and artifact formation in assays .
  • Validate target engagement via biophysical methods (e.g., SPR or ITC) to confirm direct binding .

Q. What computational strategies are employed to predict the binding modes of this compound with biological targets?

  • Answer:

  • Molecular docking (e.g., AutoDock Vina) to screen potential binding pockets in enzymes or receptors .
  • Molecular dynamics (MD) simulations to assess conformational stability of ligand-target complexes .
  • Quantum mechanics/molecular mechanics (QM/MM) to model reaction mechanisms (e.g., enzyme inhibition) .
  • Free energy perturbation (FEP) to predict binding affinity changes due to stereochemical modifications .

Q. How do researchers design isotopic labeling experiments to track the metabolic fate of this compound in vivo?

  • Answer:

  • Synthesize 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled analogs at the methyl or carboxyl positions using chiral precursors .
  • Use LC-MS/MS to quantify labeled metabolites in plasma or tissue homogenates .
  • Autoradiography with 14C^{14}\text{C}-labeled compound for spatial distribution studies in animal models .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioassays?

  • Answer:

  • Implement QC protocols : Chiral HPLC purity ≥98%, residual solvent analysis (e.g., GC), and elemental analysis .
  • Use statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .
  • Lyophilize batches under controlled conditions to standardize hygroscopicity and storage stability .

Methodological Notes

  • Stereochemical Considerations: The (3S,5S) configuration influences hydrogen-bonding and hydrophobic interactions with targets. Compare activity against (3R,5R) or (3S,5R) diastereomers to establish structure-activity relationships (SAR) .
  • Data Interpretation: Conflicting bioactivity may arise from impurities (e.g., residual metal catalysts) or racemization during storage. Conduct accelerated stability studies under varying pH and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.